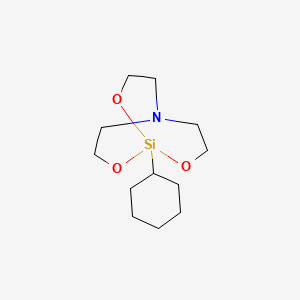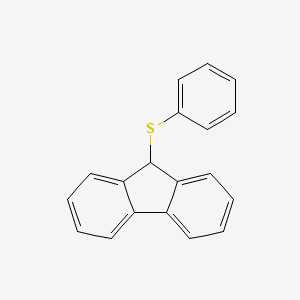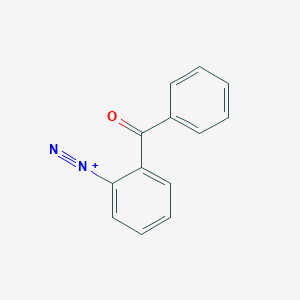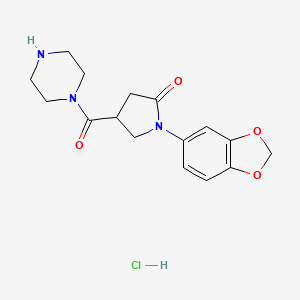
1-((1-(1,3-Benzodioxol-5-yl)-5-oxo-3-pyrrolidinyl)carbonyl)piperazine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((1-(1,3-Benzodioxol-5-yl)-5-oxo-3-pyrrolidinyl)carbonyl)piperazine hydrochloride is a complex organic compound that has garnered significant interest in the fields of chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzodioxole ring, a pyrrolidinone moiety, and a piperazine ring. Its hydrochloride form enhances its solubility in water, making it more suitable for various applications.
准备方法
The synthesis of 1-((1-(1,3-Benzodioxol-5-yl)-5-oxo-3-pyrrolidinyl)carbonyl)piperazine hydrochloride involves multiple steps, each requiring specific reaction conditions and reagents. The general synthetic route includes:
Formation of the Benzodioxole Ring: This step typically involves the cyclization of catechol derivatives with formaldehyde.
Synthesis of the Pyrrolidinone Moiety: This can be achieved through the reaction of succinic anhydride with amines, followed by cyclization.
Coupling with Piperazine: The final step involves the coupling of the benzodioxole-pyrrolidinone intermediate with piperazine under controlled conditions, followed by the addition of hydrochloric acid to form the hydrochloride salt.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and advanced purification techniques.
化学反应分析
1-((1-(1,3-Benzodioxol-5-yl)-5-oxo-3-pyrrolidinyl)carbonyl)piperazine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where halides or other nucleophiles replace hydrogen atoms.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas), and nucleophiles (e.g., halides). The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1-((1-(1,3-Benzodioxol-5-yl)-5-oxo-3-pyrrolidinyl)carbonyl)piperazine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
作用机制
The mechanism of action of 1-((1-(1,3-Benzodioxol-5-yl)-5-oxo-3-pyrrolidinyl)carbonyl)piperazine hydrochloride involves its interaction with specific molecular targets and pathways. The benzodioxole ring is known to interact with enzymes and receptors, modulating their activity. The pyrrolidinone moiety can interact with proteins, affecting their function. The piperazine ring enhances the compound’s ability to cross biological membranes, increasing its bioavailability.
相似化合物的比较
1-((1-(1,3-Benzodioxol-5-yl)-5-oxo-3-pyrrolidinyl)carbonyl)piperazine hydrochloride can be compared with other similar compounds, such as:
1-(1,3-Benzodioxol-5-yl)piperazine: Lacks the pyrrolidinone moiety, resulting in different biological activities.
1-(1,3-Benzodioxol-5-yl)-2-pyrrolidinone: Lacks the piperazine ring, affecting its solubility and bioavailability.
1-(1,3-Benzodioxol-5-yl)-5-oxo-2-pyrrolidinyl)piperazine: Similar structure but different substitution pattern, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties.
属性
CAS 编号 |
38160-25-7 |
|---|---|
分子式 |
C16H20ClN3O4 |
分子量 |
353.80 g/mol |
IUPAC 名称 |
1-(1,3-benzodioxol-5-yl)-4-(piperazine-1-carbonyl)pyrrolidin-2-one;hydrochloride |
InChI |
InChI=1S/C16H19N3O4.ClH/c20-15-7-11(16(21)18-5-3-17-4-6-18)9-19(15)12-1-2-13-14(8-12)23-10-22-13;/h1-2,8,11,17H,3-7,9-10H2;1H |
InChI 键 |
VXBHVDLJNVLLDD-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN1)C(=O)C2CC(=O)N(C2)C3=CC4=C(C=C3)OCO4.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


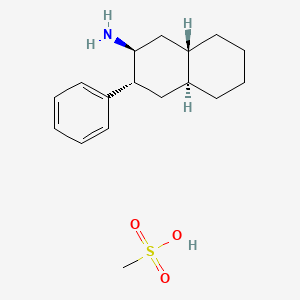
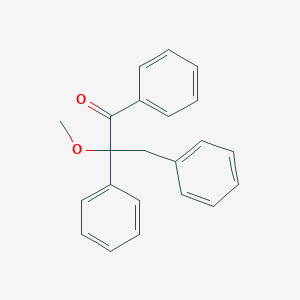

![Methyl [(tributylstannyl)sulfanyl]acetate](/img/structure/B14681377.png)
